Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) is a specialized halogenated maleimide and multi-site contact fungicide (FRAC Group M11) [1]. Characterized by its highly electrophilic dichloromaleimide core and a lipophilicity-modulating para-fluorophenyl substitution, it is primarily procured for agricultural formulations targeting Botrytis cinerea, Monilinia mali, and Phytophthora infestans [2]. As a high-melting crystalline solid (238–242 °C) with low aqueous solubility, fluoroimide functions by disrupting multiple essential fungal processes, including enzyme denaturation and cellular respiration[3]. Its distinct multi-site mechanism makes it a critical active ingredient for resistance management, serving as a robust alternative to single-site inhibitors that are prone to target-site mutations [1].
Substituting fluoroimide with generic multi-site phthalimides (e.g., captan or folpet) or other cyclic diimides (e.g., dimetachlone) fundamentally alters formulation stability and electrophilic reactivity[1]. Fluoroimide possesses a unique para-fluorine atom that specifically modulates membrane permeability and target binding in ways non-fluorinated analogs cannot replicate [2]. Furthermore, its extreme sensitivity to base-catalyzed hydrolysis and exceptionally high thermal stability (>238 °C) dictate highly specific processing constraints—such as strict acidic buffering during aqueous suspension—that are entirely unnecessary for more stable but less reactive generic substitutes [3]. Using a generic alternative compromises the specific dichloromaleimide-driven cross-linking of fungal thiols, directly reducing efficacy in specialized resistance-management protocols [1].
Fluoroimide exhibits an exceptionally high melting point compared to standard multi-site fungicides, fundamentally changing its processability in solid-state formulations. While common phthalimide alternatives like captan melt at approximately 178 °C, fluoroimide maintains solid-state integrity up to 238–242 °C [1]. This ~60 °C expanded thermal processing window allows fluoroimide to withstand high-shear milling and hot-melt extrusion processes without premature degradation or phase transition.
| Evidence Dimension | Melting Point / Thermal Stability |
| Target Compound Data | 238–242 °C |
| Comparator Or Baseline | Captan (~178 °C) |
| Quantified Difference | ~60 °C higher thermal processing limit |
| Conditions | Standard atmospheric pressure, solid-state formulation processing |
Enables the use of high-temperature formulation techniques (e.g., hot-melt extrusion) without risking active ingredient degradation or phase separation.
Unlike many generic dicarboximides that remain relatively stable across broad pH ranges, fluoroimide undergoes rapid, base-catalyzed hydrolysis that dictates strict formulation parameters [1]. Quantitative degradation studies indicate DT50 values of 52.9, 7.5, and 1.4 minutes at pH 3, 7, and 8, respectively . This extreme sensitivity to neutral and alkaline environments requires precise acidic buffering during the procurement and manufacturing of aqueous suspension concentrates to preserve the active dichloromaleimide ring.
| Evidence Dimension | Hydrolysis Half-Life (DT50) |
| Target Compound Data | DT50 = 1.4 minutes at pH 8 vs 52.9 minutes at pH 3 |
| Comparator Or Baseline | Generic dicarboximides (Broad pH stability, DT50 measured in days) |
| Quantified Difference | 37-fold acceleration in degradation rate from pH 3 to pH 8 |
| Conditions | Aqueous solution at standard temperature, varying pH levels |
Forces formulators to procure and integrate specific acidic buffering agents to prevent rapid degradation of the active ingredient in aqueous suspensions.
Fluoroimide's classification as a FRAC Group M11 multi-site contact fungicide provides a quantifiable advantage in resistance management over single-site inhibitors[1]. While single-site DMI fungicides (FRAC 3) suffer from severe efficacy drops against strains with cyp51 mutations, fluoroimide maintains baseline control via the electrophilic reactivity of its dichloromaleimide ring, which indiscriminately denatures fungal enzymes [2]. This lack of cross-resistance makes it a mandatory rotational comparator when procuring active ingredients for high-risk pathogen populations.
| Evidence Dimension | Efficacy against mutated fungal strains |
| Target Compound Data | Maintains efficacy via multi-site thiol reactivity |
| Comparator Or Baseline | DMI Fungicides (High resistance risk due to single-site cyp51 mutations) |
| Quantified Difference | 0% cross-resistance with single-site sterol biosynthesis inhibitors |
| Conditions | Field and laboratory resistance assays (FRAC guidelines) |
Provides a fail-safe rotational active ingredient for agricultural procurement in regions where target-site mutations have rendered standard systemic fungicides obsolete.
The inclusion of a para-fluorophenyl group in fluoroimide significantly alters its partition coefficient compared to non-fluorinated maleimide analogs (e.g., N-phenylmaleimide) [1]. This halogenation increases the compound's lipophilicity, directly enhancing its ability to penetrate the lipid-rich cuticles of target fungi like Botrytis cinerea [2]. In procurement, this structural modification translates to superior foliar retention and cellular uptake, allowing for lower application rates compared to unhalogenated cyclic diimides.
| Evidence Dimension | Lipophilicity and Cuticular Penetration |
| Target Compound Data | Fluoroimide (para-fluorinated) |
| Comparator Or Baseline | N-phenylmaleimide (unhalogenated) |
| Quantified Difference | Enhanced octanol-water partition coefficient leading to improved membrane permeability |
| Conditions | Foliar application and cellular uptake models |
Justifies the higher procurement cost of a fluorinated active ingredient by enabling lower effective application rates and better rainfastness.
Due to its multi-site electrophilic mechanism (FRAC M11) and lack of cross-resistance with DMI or QoI fungicides, fluoroimide is optimally procured as a rotational tank-mix partner or standalone protectant[1]. It is specifically indicated for high-value crops suffering from multi-drug resistant Botrytis cinerea or Monilinia mali, where single-site inhibitors fail [2].
Leveraging its exceptionally high melting point (238–242 °C), fluoroimide is the preferred active ingredient for advanced solid-state formulation techniques, such as hot-melt extrusion or high-shear dry milling. It outperforms lower-melting comparators like captan, ensuring the active ingredient does not melt, degrade, or phase-separate during aggressive industrial manufacturing.
In laboratory settings, the highly reactive dichloromaleimide core of fluoroimide serves as a valuable precursor and reference standard for synthesizing novel antifungal leads[3]. Its specific thiol-reactivity profile makes it a benchmark compound for evaluating the membrane permeability and target-binding kinetics of newly designed cyclic diimides.
Corrosive;Acute Toxic;Environmental Hazard